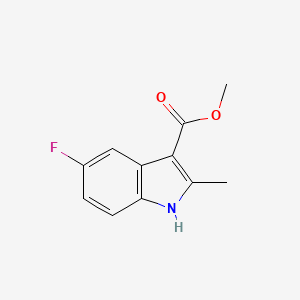![molecular formula C21H28N4O3 B2497672 1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 912896-77-6](/img/structure/B2497672.png)
1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis AnalysisThe synthesis of benzimidazole derivatives containing morpholine structures, such as our compound of interest, often involves one-pot or multi-step reactions that leverage the reactivity of nitroaniline precursors and various aldehydes. A study by Özil et al. (2018) describes an efficient synthesis method for benzimidazoles by reductive cyclization, highlighting the use of sodium hydrosulfite in a 'onepot' approach for creating compounds with potential glucosidase inhibitory activities [Özil, Cansu Parlak, & Baltaş, 2018]. Similar methodologies could potentially be adapted for the synthesis of "1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one."
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, closely related to our compound, shows that they often feature planar benzimidazole rings forming dihedral angles with adjacent phenyl or heterocyclic rings, as indicated by Yoon et al. (2012). These structural features are crucial for the compound's interactions and reactivity [Yoon, Ali, Choon, Arshad, & Razak, 2012].
Chemical Reactions and Properties
Benzimidazole compounds, including those with morpholine and pyrrolidine substituents, participate in various chemical reactions, highlighting their versatility. A study by Vaickelionienė, Sapijanskaitė, & Mickevičius (2012) explores the chemical transformations of benzimidazole derivatives, showcasing their reactivity towards alkylation and the formation of cyclic compounds through condensation reactions [Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012].
Physical Properties Analysis
The physical properties of similar benzimidazole derivatives, such as solubility and crystalline structure, have been characterized in various studies. The work by Guillon et al. (2018) on a related compound demonstrates the importance of crystallography in understanding the molecular and solid-state structure, which directly influences the compound's physical properties and reactivity [Guillon, Moreau, Desplat, Vincenzi, Pinaud, Savrimoutou, Rubio, Ronga, Rossi, & Marchivie, 2018].
Chemical Properties Analysis
The chemical properties of benzimidazole compounds with morpholine and pyrrolidinone moieties include their reactivity towards nucleophiles and electrophiles, their potential to act as ligands in coordination compounds, and their biological activity as demonstrated by Sundberg, Dalvie, Cordero, & Musallam (1993), who studied the carbamate derivatives of imidazo[1,2-a]pyridinium salts [Sundberg, Dalvie, Cordero, & Musallam, 1993].
Scientific Research Applications
Synthesis and Chemical Interactions
This compound has been utilized in the study of nucleophilic aromatic substitution reactions, particularly in the context of room-temperature ionic liquids. Research by D’Anna et al. (2006) delves into the kinetics of the nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with different amines, including morpholine, in ionic liquids, showcasing its pivotal role in understanding reagent-solvent interactions and the effect of solvation on reaction rates (D’Anna et al., 2006).
Pharmacological Potential
A study by Zhukovskaya et al. (2019) synthesized new compounds containing 2-morpholino and 2-morpholinoethylamine substituents, demonstrating significant antiglycation activities comparable to aminoguanidine. This research highlights the compound's potential in developing treatments for conditions associated with protein glycation (Zhukovskaya et al., 2019).
Anticonvulsant Activity
Kamiński et al. (2015) synthesized a series of new hybrid anticonvulsant agents by integrating chemical fragments of known antiepileptic drugs with morpholine, demonstrating broad spectra of activity across various preclinical seizure models. This study underscores the compound's versatility in creating novel therapeutic agents for epilepsy (Kamiński et al., 2015).
Catalysis and Synthetic Applications
In the realm of catalysis, Ulu et al. (2017) explored the alkylation of cyclic amines with alcohols catalyzed by Ru(II) complexes bearing N-Heterocyclic carbenes, where the morpholine and related structures played a crucial role in demonstrating the reaction's efficiency. This research has implications for developing more efficient and selective catalytic processes (Ulu et al., 2017).
properties
IUPAC Name |
1-butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-2-3-8-24-14-16(13-19(24)26)21-22-17-6-4-5-7-18(17)25(21)15-20(27)23-9-11-28-12-10-23/h4-7,16H,2-3,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLYMPGVVKJQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B2497593.png)
![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2497599.png)

![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)

![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)
![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)
![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)
